![molecular formula C14H20N2O4S B2966438 4-((4-Methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 1172772-69-8](/img/structure/B2966438.png)
4-((4-Methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-((4-Methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane” is a complex organic molecule. It contains a spiro[4.5]decane structure, which is a type of cycloalkane . The molecule also includes a methoxyphenyl group and a sulfonyl group.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a spiro[4.5]decane core, which is a type of cycloalkane with two rings of different sizes sharing one carbon atom . Attached to this core would be a methoxyphenyl group and a sulfonyl group .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the sulfonyl group might be susceptible to nucleophilic attack, and the methoxy group could potentially undergo elimination reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of the sulfonyl and methoxy groups could influence its polarity, solubility, and reactivity .
Applications De Recherche Scientifique
Supramolecular Arrangements and Crystal Structures
Research on cyclohexane-5-spirohydantoin derivatives, which are structurally related to 4-((4-Methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane, has shown how substituents on the cyclohexane ring influence supramolecular arrangements. The study highlights the relationship between molecular structure and crystal structure, demonstrating the importance of these compounds in understanding crystalline formation and supramolecular chemistry (Graus et al., 2010).
Proton Exchange Membranes for Fuel Cells
Another application involves the synthesis of poly(arylene ether sulfone)s containing methoxy groups, which are processed into comb-shaped sulfonated polymers. These materials show promise as polyelectrolyte membrane materials for fuel cells, with high proton conductivity, demonstrating the potential of methoxyphenyl sulfone compounds in energy applications (Kim, Robertson, & Guiver, 2008).
Anticonvulsant Agents
Compounds structurally related to 4-((4-Methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane have been synthesized and evaluated for their anticonvulsant activity. Studies indicate that certain derivatives exhibit significant protective effects on seizure models, compared with standard drugs, suggesting their potential use in treating epilepsy (Madaiah et al., 2012).
Hypoglycemic Activity
The hypoglycemic potential of spiroimidazolidine-2,4-diones, achieved by modifying methoxyphenylsulfonyl derivatives, has been investigated. This research shows that certain compounds significantly reduce blood glucose levels in diabetic models, highlighting the therapeutic potential of these compounds in managing diabetes (Iqbal et al., 2012).
Liquid Crystal Copolymers
The synthesis of side chain liquid crystal copolymers containing sulfonic acid groups, based on methoxyphenyl derivatives, illustrates the application of these compounds in creating materials with liquid crystalline properties. These copolymers exhibit smectic A phases and are studied for their potential in various industrial applications (Martinez-Felipe et al., 2012).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-19-12-2-4-13(5-3-12)21(17,18)16-10-11-20-14(16)6-8-15-9-7-14/h2-5,15H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIIKFGBCDYTJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({6'-methyl-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-ylidene}amino)-3-(prop-2-en-1-yl)urea](/img/structure/B2966356.png)
![N-benzyl-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2966359.png)
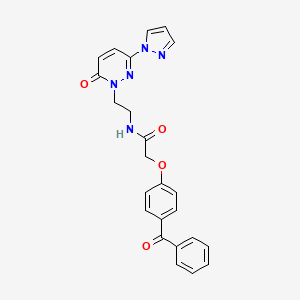
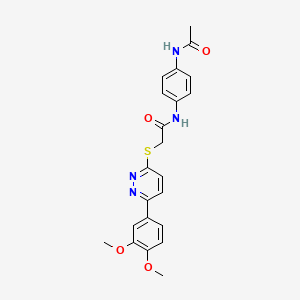


![1-[6-(1,3-dihydro-2H-isoindol-2-yl)-1,3-benzodioxol-5-yl]-1-ethanone](/img/structure/B2966370.png)
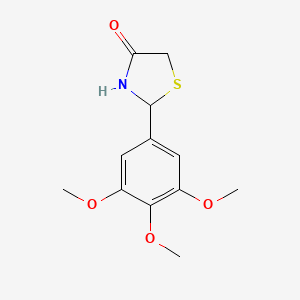
![2-[(Hydroxyimino)methyl]-6-nitrophenol](/img/structure/B2966372.png)
![N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2966373.png)
![2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2966375.png)
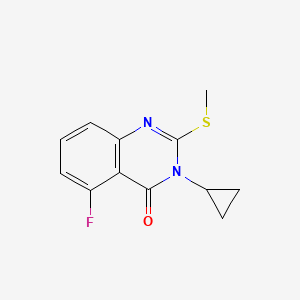
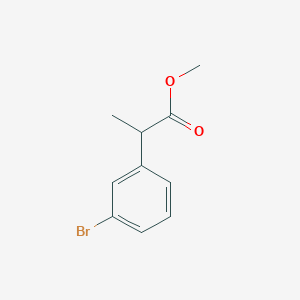
![(3Z)-3-[(1,4-diphenyl-1H-pyrazol-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2966378.png)